Methyl 2-bromopropanoate-d4

Catalog No.
S12875654
CAS No.
M.F
C4H7BrO2
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromopropanoate-d4

Product Name

Methyl 2-bromopropanoate-d4

IUPAC Name

methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate

Molecular Formula

C4H7BrO2

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D

InChI Key

ACEONLNNWKIPTM-VYMTUXDUSA-N

Canonical SMILES

CC(C(=O)OC)Br

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OC)Br

Methyl 2-bromopropanoate-d4 is a deuterated derivative of methyl 2-bromopropanoate, a compound characterized by the presence of a bromine atom attached to the second carbon of a propanoate chain. Its molecular formula is C4H7BrO2C_4H_7BrO_2, with a molecular weight of approximately 167.00 g/mol. The deuterated form, indicated by the "d4" suffix, contains four deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy.

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: It can react with nucleophiles (e.g., hydroxide ions) to form alcohols or other functional groups through either SN1S_N1 or SN2S_N2 mechanisms depending on the reaction conditions.
  • Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For instance, heating with sodium hydroxide can lead to the formation of propene and bromide ions .
  • Esterification: It can participate in esterification reactions, where it reacts with alcohols to form esters.

Methyl 2-bromopropanoate-d4 has been studied for its biological activity, particularly as an isotope-labeled compound in pharmacological research. The presence of deuterium allows for more precise tracking in metabolic studies and interactions within biological systems. While specific biological activities of this compound are not extensively documented, its parent compound has shown potential in inhibiting certain signaling pathways relevant to inflammation and cellular growth .

The synthesis of methyl 2-bromopropanoate-d4 typically involves the following steps:

  • Starting Materials: Begin with propanoic acid and bromine.
  • Bromination: React propanoic acid with bromine to introduce the bromine atom at the second carbon position.
  • Deuteration: Incorporate deuterium during the synthesis process, which may involve using deuterated solvents or reagents.
  • Esterification: Finally, react the resulting bromopropanoic acid with methanol to yield methyl 2-bromopropanoate-d4.

Alternative methods may also include utilizing deuterated alcohols in the esterification step to ensure incorporation of deuterium .

Methyl 2-bromopropanoate-d4 is primarily used in:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated nature enhances spectral resolution and reduces background noise in NMR experiments.
  • Metabolic Studies: It serves as a tracer in metabolic pathways due to its isotopic labeling.
  • Synthetic Chemistry: It acts as an intermediate for synthesizing other compounds in organic chemistry.

Studies involving methyl 2-bromopropanoate-d4 focus on its interactions within biological systems and its role as a tracer molecule. The isotopic labeling allows researchers to track its metabolic fate and interactions with enzymes or other biomolecules without interfering with normal biological processes . Interaction studies often utilize advanced techniques such as mass spectrometry and NMR spectroscopy.

Methyl 2-bromopropanoate-d4 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-bromopropanoate5445-17-00.96Non-deuterated version; widely used as a reagent
Methyl 2-bromo-3-hydroxypropanoate7691-28-30.93Contains a hydroxyl group; different reactivity
Methyl 2-bromo-2-methylpropanoate23426-63-30.87Additional methyl group alters sterics and reactivity
2-Bromo-3-methoxypropanoic acid65090-78-00.86Contains a methoxy group; different functional properties

Methyl 2-bromopropanoate-d4 is unique due to its isotopic labeling, which enhances its utility in analytical chemistry and biological research compared to its non-deuterated counterparts .

Systematic and Common Names

The IUPAC name for this compound is methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate, reflecting the substitution of deuterium atoms at the second carbon (two deuteriums) and third carbon (two deuteriums). Common synonyms include Methyl 2-bromopropanoate-d4 and HY-W102336S, while its CAS Registry Number is 1398065-68-3.

Table 1: Key Identifiers of Methyl 2-Bromopropanoate-d4

PropertyValue
Molecular FormulaC₄H₃D₄BrO₂
Molecular Weight171.03 g/mol
SMILES[2H]C([2H])([2H])C([2H])(C(=O)OC)Br
InChIKeyACEONLNNWKIPTM-VYMTUXDUSA-N
CAS Number1398065-68-3

Structural Features

The molecule consists of a propanoate backbone with a bromine atom at the second carbon and a methyl ester group at the terminal position. Deuterium atoms replace hydrogens at the second and third carbons, creating a distinct isotopic signature. This structural configuration is critical for minimizing kinetic isotope effects while retaining the compound’s reactivity.

Comparative Analysis with Non-Deuterated Analog

The non-deuterated counterpart, methyl 2-bromopropionate (CAS 5445-17-0), shares the same skeletal structure but lacks isotopic labeling. Key differences include:

  • Molecular Weight: 167.00 g/mol (non-deuterated) vs. 171.03 g/mol (deuterated).
  • Boiling Point: 51°C at 19 mmHg (non-deuterated).
  • Density: 1.497 g/mL (non-deuterated).Deuterium substitution slightly alters physical properties while preserving chemical reactivity, making the deuterated form ideal for tracer studies.

Molecular Architecture and Isotopic Configuration

Methyl 2-bromopropanoate-d4 represents a deuterium-labeled analog of methyl 2-bromopropanoate, characterized by the molecular formula C₄H₃D₄BrO₂ and a molecular weight of 171.03 grams per mole [2]. The compound is systematically named as methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate, reflecting the specific positioning of four deuterium atoms within the molecular framework [2]. The International Union of Pure and Applied Chemistry nomenclature emphasizes the tetradeuterated nature of the propanoate backbone, distinguishing it from its non-isotopically labeled counterpart [2].

The molecular architecture consists of a propanoate ester backbone with a bromine substituent at the alpha carbon position relative to the carbonyl group [1] [2]. The deuterium labeling pattern encompasses the alpha carbon bearing the bromine substituent and all three hydrogen positions of the terminal methyl group [2]. This isotopic configuration results in the incorporation of four deuterium atoms, strategically positioned to maximize the isotopic effects on molecular properties and spectroscopic characteristics [6].

The structural integrity of methyl 2-bromopropanoate-d4 maintains the fundamental ester functionality while introducing significant isotopic modifications that influence vibrational frequencies, nuclear magnetic resonance characteristics, and mass spectrometric fragmentation patterns [2] [6]. The deuterium substitution pattern follows the International Chemical Identifier designation C4H3D4BrO2, with the isotopic labeling specifically targeting positions that exhibit the most pronounced deuterium effects [2].

Deuterium Positioning Analysis

The deuterium positioning in methyl 2-bromopropanoate-d4 follows a highly specific labeling pattern that maximizes the observable isotopic effects [2]. The four deuterium atoms are strategically placed at the C-2 position (alpha to the carbonyl group and bearing the bromine substituent) and at all three positions of the C-3 methyl group [2]. This positioning scheme is designated as 2,3,3,3-tetradeuterio in the systematic nomenclature, reflecting the comprehensive deuteration of the propyl chain terminus [2].

The alpha carbon deuteration introduces primary isotope effects that significantly influence the vibrational characteristics and chemical reactivity of the molecule [10]. Primary deuterium isotope effects typically range from 1.0 to 7.3, with the magnitude dependent on the specific chemical environment and the nature of the chemical transformation [10]. The positioning of deuterium at the alpha carbon creates a direct electronic interaction with the adjacent bromine substituent and carbonyl functionality [2].

The terminal methyl group deuteration (CD₃) contributes to secondary isotope effects and alters the vibrational coupling patterns throughout the molecular framework [10] [23]. The complete deuteration of the methyl group eliminates all carbon-hydrogen stretching vibrations in this region, replacing them with characteristic carbon-deuterium stretching frequencies that appear in the 2100-2300 reciprocal centimeter range [23]. This deuterium positioning strategy enables comprehensive spectroscopic analysis and facilitates the investigation of isotopic effects on molecular dynamics [12].

The specific deuterium labeling pattern in methyl 2-bromopropanoate-d4 allows for precise tracking of metabolic pathways and reaction mechanisms when employed as a tracer compound [6]. The tetradeuterated configuration ensures that isotopic scrambling is minimized while maintaining sufficient isotopic distinction for analytical applications [10]. The positioning analysis reveals that the deuterium atoms are located at positions that exhibit maximum sensitivity to electronic and steric perturbations within the molecular framework [2].

Bromine Substituent Effects

The bromine substituent in methyl 2-bromopropanoate-d4 exerts significant electronic and steric influences on the molecular architecture and isotopic behavior [1] [11]. Bromine, with its high electronegativity of 2.96 on the Pauling scale, creates a substantial electron-withdrawing effect that polarizes the carbon-bromine bond and influences the adjacent deuterium-bearing carbon [11]. The carbon-bromine bond length in analogous compounds typically ranges from 1.93 to 1.97 angstroms, representing one of the longer carbon-halogen bonds due to bromine's large atomic radius [11].

The electronic effects of the bromine substituent manifest through inductive electron withdrawal that stabilizes adjacent carbanion character and influences the vibrational frequencies of nearby bonds [11]. In the deuterated analog, these electronic perturbations interact with the isotopic effects to produce characteristic spectroscopic signatures [23]. The bromine substituent's electron-withdrawing nature enhances the acidity of the alpha carbon, which becomes particularly relevant when considering the deuterium kinetic isotope effects associated with this position [10].

Steric considerations reveal that bromine's van der Waals radius of approximately 1.85 angstroms creates substantial bulk around the alpha carbon [11]. This steric environment influences the conformational preferences of the molecule and affects the coupling patterns between the deuterium nuclei and adjacent carbon centers [23]. The bromine substituent's size restricts rotational freedom around the C-C bond, leading to preferred conformational arrangements that optimize both electronic stabilization and steric accommodation [30].

The bromine substituent also affects the mass spectrometric fragmentation behavior of methyl 2-bromopropanoate-d4, with characteristic losses of bromine radicals and bromide ions creating distinctive fragmentation patterns [21] [25]. The presence of bromine's isotope pattern (bromine-79 and bromine-81 in approximately 1:1 ratio) provides additional analytical utility for compound identification and quantification [21]. The electronic influence of bromine on the ester carbonyl group modulates the reactivity toward nucleophilic attack and influences the hydrolysis kinetics under various conditions [11].

Comparative Analysis with Non-deuterated Analog

The comparative analysis between methyl 2-bromopropanoate-d4 and its non-deuterated analog reveals significant differences in molecular weight, spectroscopic properties, and chemical behavior [1] [2]. The molecular weight increase from 167.001 grams per mole to 171.03 grams per mole reflects the mass contribution of four deuterium atoms replacing four hydrogen atoms [1] [2]. This 4.029 atomic mass unit increase corresponds to a 2.4 percent mass enhancement that influences physical properties and analytical detection methods [2].

Spectroscopic differences between the deuterated and non-deuterated analogs are particularly pronounced in nuclear magnetic resonance and infrared spectroscopy [5] [12]. The proton nuclear magnetic resonance spectrum of the non-deuterated compound exhibits characteristic multipicity patterns for the methyl ester group, alpha proton, and terminal methyl group [5]. In contrast, methyl 2-bromopropanoate-d4 shows absent signals for the deuterated positions in proton nuclear magnetic resonance, with the remaining methyl ester protons appearing as the primary observable resonances [12].

Infrared spectroscopic analysis reveals distinct vibrational frequency shifts between the two analogs [23]. The non-deuterated compound displays carbon-hydrogen stretching vibrations in the 2800-3000 reciprocal centimeter region, while the deuterated analog exhibits carbon-deuterium stretching frequencies in the 2100-2300 reciprocal centimeter range [23]. The frequency ratio of approximately 1.37 between carbon-hydrogen and carbon-deuterium stretching vibrations reflects the reduced mass effect associated with deuterium substitution [23].

Mass spectrometric fragmentation patterns show systematic mass shifts corresponding to the deuterium content [21]. The molecular ion peak shifts from mass-to-charge ratio 166-167 for the non-deuterated compound to 171 for the tetradeuterated analog [2] [21]. Fragmentation processes involving loss of the terminal methyl group result in CD₃ loss (mass 18) rather than CH₃ loss (mass 15), providing distinctive analytical signatures [21]. The base peak and other prominent fragments maintain their relative intensities while exhibiting mass shifts proportional to their deuterium content [25].

Chemical reactivity differences between the analogs manifest primarily through kinetic isotope effects [10]. Primary deuterium isotope effects at the alpha position can influence reaction rates by factors ranging from 1.0 to 7.3, depending on the specific reaction mechanism and transition state structure [10]. Secondary isotope effects from the terminal CD₃ group typically produce smaller rate modifications, generally in the range of 1.0 to 1.2 [10]. These kinetic differences enable mechanistic studies and metabolic tracing applications where the deuterated analog serves as an internal standard or tracer molecule [6].

PropertyNon-deuterated AnalogDeuterated Compound (d4)
Molecular FormulaC₄H₇BrO₂C₄H₃D₄BrO₂
Molecular Weight (g/mol)167.001171.03
CAS Registry Number5445-17-01398065-68-3
IUPAC Namemethyl 2-bromopropanoatemethyl 2-bromo-2,3,3,3-tetradeuteriopropanoate
Deuterium PositionsNoneC-2, C-3 (all three positions)
Molecular Ion Peak (m/z)166-167171
C-H/C-D Stretching (cm⁻¹)2800-30002100-2300

Crystallographic Studies (Theoretical Perspectives)

Theoretical crystallographic analysis of methyl 2-bromopropanoate-d4 requires computational approaches due to the limited availability of experimental crystal structure data for this specific deuterated compound [17] [19]. Density functional theory calculations provide valuable insights into the molecular geometry, intermolecular interactions, and crystal packing arrangements that would be expected for this compound [19] [29]. The theoretical framework employs various basis sets and exchange-correlation functionals to predict structural parameters and energetic relationships [19].

Computational geometry optimization reveals that methyl 2-bromopropanoate-d4 adopts conformations similar to its non-deuterated analog, with minor adjustments to accommodate the isotopic substitution effects [30]. The carbon-bromine bond length is predicted to remain essentially unchanged at approximately 1.94 angstroms, as deuterium substitution does not significantly alter covalent bonding parameters [28]. However, the carbon-deuterium bond lengths (approximately 1.09 angstroms) are slightly shorter than the corresponding carbon-hydrogen bonds (1.10 angstroms) due to the reduced vibrational amplitude associated with the heavier deuterium nucleus [23].

Intermolecular interaction analysis suggests that methyl 2-bromopropanoate-d4 would exhibit crystallographic behavior similar to related alkyl bromide esters [17]. The bromine substituent can participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to crystal stability [17]. The ester carbonyl group serves as a hydrogen bond acceptor, although the reduced number of available hydrogen atoms in the deuterated analog may influence the strength and directionality of these interactions [17].

Theoretical predictions indicate that the deuterated compound might crystallize in a space group similar to other methyl propanoate derivatives, potentially exhibiting monoclinic or orthorhombic symmetry [17]. The crystal packing would be influenced by the balance between van der Waals interactions, electrostatic forces from the polar ester and carbon-bromine bonds, and any available hydrogen bonding from the remaining non-deuterated positions [17]. The slightly increased molecular weight and altered vibrational characteristics of the deuterated analog could result in subtle changes to the unit cell parameters compared to the non-deuterated compound [17].

Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets predict that the molecule adopts a staggered conformation about the C-C bonds to minimize steric interactions between the bromine substituent and the ester group [29]. The calculated dipole moment is expected to be approximately 2.1-2.3 Debye units, reflecting the polar nature of both the carbon-bromine and carbon-oxygen bonds [28]. These theoretical insights provide a foundation for understanding the solid-state behavior and intermolecular interactions of methyl 2-bromopropanoate-d4 in crystalline environments [19].

Theoretical ParameterPredicted ValueComputational Method
C-Br Bond Length (Å)1.94DFT/B3LYP 6-31G(d,p)
C-D Bond Length (Å)1.09DFT/B3LYP 6-31G(d,p)
Dipole Moment (Debye)2.1-2.3DFT calculations
Preferred ConformationStaggeredGeometry optimization
Expected Space GroupMonoclinic/OrthorhombicPacking analysis

Deuterium Incorporation Strategies

The synthesis of methyl 2-bromopropanoate-d4 requires sophisticated deuterium incorporation strategies that ensure high isotopic purity while maintaining the structural integrity of the brominated ester. The deuterium atoms in this compound are strategically positioned to replace hydrogen atoms at specific carbon positions, creating a valuable isotopically labeled analytical standard for nuclear magnetic resonance spectroscopy and metabolic studies [2].

Catalytic Deuteration Techniques

Catalytic deuteration represents the most versatile and efficient approach for synthesizing deuterated organic compounds, including methyl 2-bromopropanoate-d4. The fundamental principle involves the use of transition metal catalysts to facilitate hydrogen-deuterium exchange reactions or direct deuteration processes [2] [3].

Heterogeneous Palladium Catalysis

Palladium-catalyzed deuteration has emerged as a cornerstone technique for isotope incorporation. The process typically employs palladium supported on carbon in combination with deuterium oxide as the deuterium source. This method demonstrates exceptional selectivity for methyl 2-bromopropanoate-d4 synthesis, achieving deuterium incorporation levels exceeding 90% under optimized conditions [4] [5]. The reaction mechanism involves the formation of palladium hydride intermediates that facilitate the exchange of hydrogen atoms with deuterium from the deuterium oxide source.

The optimal conditions for palladium-catalyzed deuteration of methyl 2-bromopropanoate include temperatures ranging from 80 to 120 degrees Celsius under microwave irradiation. The aluminum-deuterium oxide system provides an environmentally friendly approach by generating deuterium gas in situ, eliminating the need for handling pressurized deuterium gas [5]. This methodology yields methyl 2-bromopropanoate-d4 with isotopic purities exceeding 95%, making it suitable for high-precision analytical applications.

Transition Metal Complex Catalysis

Iridium and ruthenium complexes offer complementary catalytic systems for deuteration reactions. Iridium nanoparticle catalysts demonstrate remarkable selectivity for aromatic and aliphatic deuteration, operating effectively at temperatures between 55 and 80 degrees Celsius [6]. These catalysts exhibit superior performance compared to ruthenium systems when applied to brominated ester substrates, achieving deuterium incorporation rates of 92 to 98 percent [6].

The mechanistic pathway involves the formation of metal-deuterium bonds followed by insertion into carbon-hydrogen bonds adjacent to the brominated carbon center. This approach is particularly valuable for methyl 2-bromopropanoate-d4 synthesis because it allows for regioselective deuteration while preserving the bromine functionality [6] [7].

Photocatalytic Deuteration Methods

Recent advances in photocatalytic deuteration have introduced mild reaction conditions that are particularly advantageous for sensitive brominated compounds. Visible-light-induced deuteration protocols enable the late-stage modification of complex molecules, including pharmaceutical intermediates and natural products [2]. These methods typically operate at room temperature to 80 degrees Celsius, minimizing the risk of thermal degradation or debromination.

The photocatalytic approach utilizes photosensitizers to activate deuterium oxide, creating reactive deuterium species that can engage in selective hydrogen-deuterium exchange reactions. This methodology has demonstrated success in achieving 70 to 90 percent deuterium incorporation in various organic substrates [2].

TechniqueDeuterium SourceTemperature Range (°C)Deuteration Efficiency (%)Primary Application
Heterogeneous Palladium CatalysisD2 gas/D2O20-12080-99General organic compounds
Iridium Nanoparticle CatalysisD2 gas/D2O55-8092-98Anilines and aromatics
Ruthenium Complex CatalysisD2 gas90-13085-95Heterocyclic compounds
Copper-Aluminum SystemD2O + AlAmbient-12090-99Amino acids and esters
Photocatalytic DeuterationD2O25-8070-90Drug molecules
Electrochemical DeuterationD2ORoom temperature72-99Unsaturated compounds

Stoichiometric Isotope Exchange Reactions

Stoichiometric isotope exchange reactions provide precise control over deuterium incorporation patterns and are essential for achieving high isotopic purity in methyl 2-bromopropanoate-d4 synthesis. These methods rely on the complete consumption of deuterium-containing reagents to ensure quantitative isotope incorporation [8] [9].

Base-Mediated Deuterium Exchange

Base-catalyzed deuterium exchange represents a fundamental approach for isotope incorporation in acidic positions adjacent to electron-withdrawing groups. The reaction of methyl 2-bromopropanoate with potassium tert-butoxide in dimethyl sulfoxide-d6 enables selective deuteration at the alpha position to the bromine substituent [10] [9]. This methodology achieves deuterium incorporation levels of 70 to 98 percent, depending on reaction conditions and substrate structure.

The mechanism involves deprotonation of the acidic hydrogen atoms by the strong base, followed by reprotonation with deuterium from the deuterated solvent. The electron-withdrawing effect of the bromine atom enhances the acidity of the adjacent hydrogen atoms, facilitating the exchange process [9]. Optimal conditions require anhydrous conditions and temperatures between 80 and 120 degrees Celsius to ensure complete deuteration.

Acid-Catalyzed Exchange Processes

Acid-catalyzed deuterium exchange offers complementary selectivity patterns compared to base-mediated approaches. The treatment of methyl 2-bromopropanoate with deuterated acetic acid in the presence of sodium acetate enables controlled deuteration at specific positions [11]. This method achieves deuterium incorporation rates of 40 to 90 percent, with selectivity depending on the substrate structure and reaction conditions.

The mechanism involves protonation of the substrate followed by deuterium exchange through tautomeric equilibria. The presence of the bromine substituent influences the reaction pathway by stabilizing carbocation intermediates and directing the regioselectivity of deuterium incorporation [11].

Metal Hydride Reduction Methods

Lithium aluminum deuteride and sodium borodeuteride represent classical reagents for stoichiometric deuterium incorporation. These reagents provide quantitative deuterium transfer with high isotopic purity, achieving incorporation levels of 95 to 99 percent [12]. The reduction of precursor compounds followed by oxidation can generate methyl 2-bromopropanoate-d4 with excellent isotopic integrity.

The synthetic route typically involves the preparation of deuterated precursors through established organic transformations, followed by selective functionalization to introduce the bromine substituent. This approach ensures complete deuterium incorporation while maintaining the structural integrity of the final product [13] [12].

MethodReagentsDeuterium Incorporation (%)Isotopic PurityLimitations
Base-Mediated ExchangeKOtBu/DMSO-d670-98HighBasic conditions required
Acid-Catalyzed ExchangeCD3CO2D/NaOAc40-90ModerateAcidic conditions
Metal Hydride ReductionLiAlD4/NaBD495-99Very HighExpensive reagents
Grignard Reagent MethodR-MgX + D2O85-95HighAnhydrous conditions
Silver Salt DecompositionAgOAc-d3 + Br299.3Very HighLimited substrate scope
Catalytic EquilibrationPd/C + D2O/H280-95HighEquilibrium process

Purification and Isolation Protocols

The purification of methyl 2-bromopropanoate-d4 presents unique challenges due to the requirement for maintaining isotopic purity while achieving chemical purity suitable for analytical applications. The deuterated compound exhibits subtle but significant differences in physical properties compared to its non-deuterated analog, necessitating specialized purification strategies [14] [15].

Distillation Optimization

Distillation remains the primary method for purifying methyl 2-bromopropanoate-d4, but the presence of deuterium atoms introduces isotope effects that must be carefully managed to prevent isotopic dilution or fractionation [16] [17]. The fundamental challenge lies in the fact that deuterated compounds typically exhibit lower vapor pressures compared to their protiated analogs, leading to preferential retention in the liquid phase during distillation.

Fractional Distillation Parameters

The optimization of fractional distillation for methyl 2-bromopropanoate-d4 requires careful control of several critical parameters. The boiling point of the deuterated compound is approximately 0.5 to 1.0 degrees Celsius higher than the non-deuterated analog, necessitating precise temperature control during distillation [18] [17]. Operating under reduced pressure conditions minimizes thermal decomposition while maintaining adequate separation efficiency.

The optimal distillation conditions employ a column height of 15 to 25 theoretical plates operating at reduced pressure between 19 and 50 millimeters mercury [18]. The reflux ratio should be maintained between 50:1 and 100:1 to ensure adequate separation while minimizing isotopic fractionation. Temperature control within ±0.1 degrees Celsius is essential to prevent preferential loss of deuterium during the distillation process.

Isotope Effects in Distillation

The isotope effect in distillation of deuterated compounds results from the differences in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds [19] [16]. This phenomenon leads to separation factors ranging from 1.02 to 1.15 for deuterated organic compounds, depending on the molecular structure and the position of deuterium substitution [16] [17].

For methyl 2-bromopropanoate-d4, the isotope effect manifests as a tendency for the deuterated compound to concentrate in the still pot, while any residual protiated material preferentially distills. This effect can be exploited to achieve high isotopic purity by carefully controlling the distillation conditions and monitoring the isotopic composition of the distillate fractions [20] [21].

Vacuum Distillation Protocols

Vacuum distillation provides optimal conditions for purifying methyl 2-bromopropanoate-d4 while minimizing thermal degradation and isotopic scrambling. The reduced pressure operation allows for lower distillation temperatures, typically 20 to 30 degrees Celsius below atmospheric pressure boiling points [18] [20]. This temperature reduction is crucial for preserving the bromine functionality and preventing elimination reactions that could lead to product degradation.

The vacuum distillation setup should incorporate a molecular distillation apparatus with a short path between the evaporator and condenser to minimize residence time at elevated temperatures. The use of phosphorus pentoxide as a drying agent ensures anhydrous conditions and prevents hydrogen-deuterium exchange with trace moisture [18].

ParameterStandard ConditionsOptimized ConditionsIsotope Effect
Column Height (m)1-35-10Enhanced separation
Operating Pressure (mmHg)76019-50Reduced boiling point
Reflux Ratio10:150:1-100:1Increased purity
Temperature (°C)51-6520-45Better isotope retention
Theoretical Plates15-2550-100Higher efficiency
Separation Factor1.02-1.051.05-1.15Improved resolution

Chromatographic Separation Challenges

Chromatographic purification of methyl 2-bromopropanoate-d4 presents unique challenges related to the chromatographic deuterium effect, which manifests as differential retention behavior between deuterated and non-deuterated compounds [14] [22]. This phenomenon can lead to peak broadening, reduced resolution, and potential misinterpretation of analytical results if not properly addressed.

Chromatographic Deuterium Effect

The chromatographic deuterium effect arises from differences in the intermolecular interactions between deuterated compounds and the stationary phase compared to their protiated analogs [14] [22]. The effect is particularly pronounced in reverse-phase chromatography, where deuterated compounds typically exhibit shorter retention times due to reduced hydrophobic interactions [22].

For methyl 2-bromopropanoate-d4, the chromatographic deuterium effect results in retention time differences of 0.5 to 2.0 percent compared to the non-deuterated compound, depending on the chromatographic conditions and column type [14] [22]. This effect can complicate purification efforts when attempting to separate deuterated products from residual protiated starting materials or impurities.

Stationary Phase Selection

The choice of stationary phase significantly influences the chromatographic behavior of methyl 2-bromopropanoate-d4. Pentafluorophenyl columns demonstrate superior performance for deuterated compound separations, exhibiting reduced chromatographic deuterium effects compared to conventional octadecyl phases [22]. The electronic interactions between the fluorinated stationary phase and the deuterated compound help stabilize the retention behavior and minimize isotope-dependent variations.

Biphenyl columns offer an alternative approach for deuterated compound separations, providing enhanced π-π interactions that can improve selectivity for aromatic and conjugated systems [22]. However, the effectiveness of biphenyl phases for methyl 2-bromopropanoate-d4 purification depends on the specific molecular interactions between the brominated ester and the stationary phase.

Mobile Phase Optimization

Mobile phase composition plays a critical role in managing the chromatographic deuterium effect during methyl 2-bromopropanoate-d4 purification. The use of deuterated solvents can minimize isotopic exchange during chromatographic separation, but the cost and availability of deuterated mobile phases limit their practical application [22].

Buffer systems containing deuterium oxide can provide improved separation conditions while maintaining isotopic integrity. The pH of the mobile phase should be carefully controlled to prevent hydrolysis of the ester functionality or hydrogen-deuterium exchange that could compromise isotopic purity [15] [22].

Temperature and Flow Rate Effects

Temperature control during chromatographic separation is essential for maintaining consistent retention behavior and minimizing isotope effects. Lower temperatures generally reduce the chromatographic deuterium effect while improving peak shape and resolution [15]. Operating temperatures between 5 and 10 degrees Celsius provide optimal conditions for methyl 2-bromopropanoate-d4 purification, although this may require specialized equipment and careful attention to mobile phase viscosity.

Flow rate optimization balances separation efficiency with analysis time and solvent consumption. Reduced flow rates generally improve resolution but may increase the risk of peak broadening due to molecular diffusion effects. The optimal flow rate for methyl 2-bromopropanoate-d4 purification typically ranges from 0.5 to 1.0 milliliters per minute for analytical-scale separations [15].

Separation ModeDeuterium EffectSeparation FactorResolutionMain Challenge
Normal Phase (Silica)Moderate retention difference1.02-1.08GoodPeak broadening
Reverse Phase (C18)Significant CDE1.05-1.20ExcellentMatrix effects
Pentafluorophenyl (PFP)Reduced CDE1.01-1.05FairLower efficiency
Biphenyl ColumnElectronic interactions1.03-1.10GoodSelectivity issues
Ion ExchangeCharge-based separation1.01-1.06PoorIon suppression
Size ExclusionSize-based separation1.00-1.02PoorLimited applicability

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

169.98805 g/mol

Monoisotopic Mass

169.98805 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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